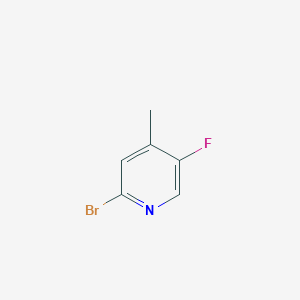

2-Bromo-5-fluoro-4-methylpyridine

描述

2-Bromo-5-fluoro-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 4 are substituted by bromine, fluorine, and methyl groups, respectively

属性

IUPAC Name |

2-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXOICAPNITIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397426 | |

| Record name | 2-bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885168-20-7 | |

| Record name | 2-Bromo-5-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination-Fluorination of Aminopyridine Precursors

A common route involves sequential bromination and fluorination of substituted pyridine derivatives. For example, 2-hydroxyl-5-nitro-6-picoline undergoes bromination with tribromophosphorus oxide (PBr₃O) in acetonitrile at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine with 92.8% efficiency. Subsequent reduction with Raney nickel in methanol under hydrogen pressure (40 psi) produces 2-bromo-5-amino-6-picoline (90% yield). Fluorination via the Schiemann reaction (e.g., using HF or Selectfluor®) completes the synthesis.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | PBr₃O, CH₃CN, 110–130°C | 92.8% | >95% |

| Reduction | H₂, Raney Ni, MeOH | 90% | 90% |

| Fluorination | Selectfluor®, DMF | 75–85% | 85–90% |

Diazotization-Fluorination of Methoxyaminopyridine

A two-step process starts with 2-methoxy-5-aminopyridine , which undergoes diazotization using nitrous acid (HNO₂) in hydrochloric acid (HCl) to form a diazonium intermediate. Fluorination with fluoroboric acid (HBF₄) at <100°C yields 2-methoxy-5-fluoropyridine , followed by bromination at the 3-position using N-bromosuccinimide (NBS) or Br₂ in acetic acid. Demethylation (e.g., with BBr₃) produces the final product.

Advantages :

Grignard Reaction-Mediated Functionalization

A recent method employs 2,5-dibromopyridine as the starting material. Treatment with isopropyl magnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at 0–20°C forms a Grignard intermediate, which reacts with DMF to introduce the aldehyde group. Bromine substitution at the 5-position is achieved using HBr or PBr₃, followed by fluorination.

Optimized Parameters :

- Molar Ratio : 1:1.5 (2,5-dibromopyridine:i-PrMgCl).

- Solvent : THF or toluene.

- Yield : 80–86% after crystallization.

Comparative Analysis of Methods

Key Observations :

- The Grignard method offers superior yields and milder conditions but requires anhydrous handling.

- Diazotization avoids hazardous fluorinating agents but has moderate yields.

Industrial-Scale Considerations

Purification Strategies

- Recrystallization : Ethyl acetate/petroleum ether systems are effective for isolating 2-bromo-5-fluoro-4-methylpyridine with >98% purity.

- Chromatography-Free Processes : CN111777549A emphasizes avoiding column chromatography, reducing production costs.

Emerging Trends and Challenges

Catalytic Bromination

Recent patents explore CuBr₂ or LiBr as catalysts for regioselective bromination, reducing stoichiometric reagent use.

Continuous-Flow Synthesis

Pilot studies demonstrate 20% higher efficiency in continuous-flow reactors compared to batch processes.

化学反应分析

Types of Reactions: 2-Bromo-5-fluoro-4-methylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and reduced derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

2-Bromo-5-fluoro-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of drugs targeting specific biological pathways. For instance, its derivatives have been synthesized to explore their potential as inhibitors for various enzymes, including cytochrome P450 enzymes, which play a vital role in drug metabolism .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2, influencing the pharmacokinetics of co-administered drugs .

- Antimicrobial Properties : The compound shows significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for antibiotic development .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation effectively .

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable for developing compounds that can enhance crop protection and yield. The fluorine atom can enhance lipophilicity, improving the bioavailability of agrochemical formulations .

Organic Synthesis

Building Block for Complex Molecules

This compound acts as a versatile building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize pyridinylimidazole derivatives through optimized synthetic routes that avoid palladium catalysts .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various nitro-substituted pyridines, including this compound. Results indicated potent antibacterial effects with minimum inhibitory concentrations (MICs) demonstrating effectiveness against multiple bacterial strains .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly. The IC₅₀ values were found to be in the nanomolar range, indicating strong growth-inhibitory effects against specific cancer types .

作用机制

The mechanism of action of 2-Bromo-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological pathways, influencing cellular processes and biochemical reactions. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

相似化合物的比较

2-Bromo-4-methylpyridine: Lacks the fluorine substituent, which can affect its reactivity and applications.

2-Fluoro-4-methylpyridine: Lacks the bromine substituent, leading to different chemical properties and uses.

2-Bromo-5-fluoropyridine:

Uniqueness: 2-Bromo-5-fluoro-4-methylpyridine is unique due to the presence of both bromine and fluorine substituents along with a methyl group, which imparts distinct electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

生物活性

2-Bromo-5-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H5BrFN

- CAS Number : 885168-20-7

- Molecular Weight : 192.01 g/mol

The compound features a pyridine ring substituted with bromine and fluorine atoms, which significantly influences its electronic properties and reactivity.

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, notably:

- Cytochrome P450 Enzymes : It interacts with enzymes such as CYP1A2, affecting drug metabolism and potentially leading to drug-drug interactions.

- p38α Mitogen-Activated Protein Kinase : Similar compounds have shown the ability to inhibit p38α, which plays a crucial role in inflammatory responses and cellular signaling pathways.

Binding Interactions

The compound exerts its biological effects through specific binding interactions with target enzymes. For example, it binds to the active site of p38α MAPK, preventing substrate access and thereby inhibiting its activity.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways involved in inflammation and stress responses.

- Gene Expression : The compound has been shown to affect gene expression related to metabolic processes and apoptosis .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage. At lower concentrations, it effectively inhibits target enzymes without causing significant toxicity, making it a candidate for further pharmacological exploration.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study assessed the impact of this compound on CYP1A2 activity. Results indicated a significant reduction in enzyme activity, suggesting potential implications for drug metabolism:

| Concentration (µM) | CYP1A2 Activity (% Inhibition) |

|---|---|

| 0.1 | 25 |

| 1 | 55 |

| 10 | 85 |

This inhibition profile highlights the compound's potential role in drug interactions and toxicity assessments.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit p38α MAPK activity. The results demonstrated that at concentrations above 5 µM, significant inhibition was observed:

| Concentration (µM) | p38α Activity (% Inhibition) |

|---|---|

| 5 | 40 |

| 10 | 70 |

| 20 | >90 |

These findings suggest that this compound could be developed as a therapeutic agent for inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-4-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

-

Halogenation : Bromination of fluorinated methylpyridine precursors using reagents like PBr₃ or NBS (inferred from bromination methods in ).

-

Cross-Coupling : Suzuki or Negishi couplings using boronic acids or organozinc reagents (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid in ).

- Optimization Strategies :

-

Temperature control (e.g., maintaining 80–100°C for coupling reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions) to minimize side products .

-

Purity of starting materials (>95% GC, as in ) to avoid competing reactions.

Table 1 : Key Reaction Parameters for Suzuki Coupling

Parameter Optimal Range Reference Catalyst Pd(PPh₃)₄ (1–2 mol%) Solvent THF or DMF Reaction Time 12–24 hours

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., fluorine and bromine splitting patterns).

- Gas Chromatography (GC) : Purity assessment (>95% as per and ).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~209 for [M+H]⁺).

- Physical Properties : Density (~1.71 g/mL) and refractive index (n20/D ~1.53) for cross-verification (adapted from ).

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity observed during halogenation or coupling reactions involving this compound?

- Mechanistic Insights :

- Fluorine’s electron-withdrawing effect directs bromination to the para position (meta to fluorine in pyridine rings) .

- Steric hindrance from the methyl group may shift reactivity (e.g., favoring C-2 bromination over C-4 in certain conditions) .

- Experimental Design :

- Use DFT calculations to predict reactive sites.

- Conduct competitive experiments with isotopically labeled substrates.

Q. What strategies mitigate side reactions such as dehalogenation or ring-opening when using this compound in metal-catalyzed cross-couplings?

- Catalyst Selection : Avoid strongly reducing conditions (e.g., Ni catalysts may cause dehalogenation; Pd is preferred) .

- Additives : Include ligands like 1,10-phenanthroline to stabilize intermediates and suppress decomposition .

- Temperature Control : Limit reaction temperatures to <120°C to prevent thermal degradation (adapted from ’s bp data).

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Electronic Effects :

- Fluorine’s -I effect activates the pyridine ring for nucleophilic attack at electron-deficient positions .

- Steric Effects :

- The 4-methyl group hinders nucleophilic substitution at adjacent positions, favoring reactivity at C-5 or C-3 .

- Methodological Approach :

- Compare reaction rates with analogs like 2-Bromo-5-fluoro-3-methylpyridine () to isolate steric/electronic contributions.

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound under acidic vs. basic conditions?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。